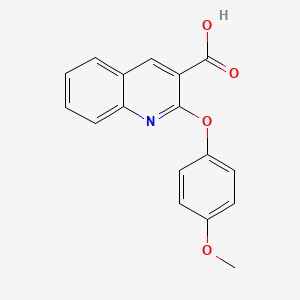
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxyphenoxy group at the 2-position and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-chloroquinoline-3-carboxylic acid.
Nucleophilic Substitution: The 4-methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux, typically around 100-120°C, for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenoxy)quinoline-3-methanol.
Substitution: 2-(4-Methoxyphenoxy)-6-nitroquinoline-3-carboxylic acid.
科学的研究の応用
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group enhances its binding affinity to these targets, while the quinoline core provides a rigid scaffold that facilitates specific interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
- 2-(4-Bromophenoxy)quinoline-3-carboxylic acid
- 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid
Uniqueness
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group also influences the compound’s solubility and stability, making it a valuable candidate for further research and development.
特性
CAS番号 |
88284-19-9 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-8-13(9-7-12)22-16-14(17(19)20)10-11-4-2-3-5-15(11)18-16/h2-10H,1H3,(H,19,20) |
InChIキー |
PKIVPLQAARYGQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


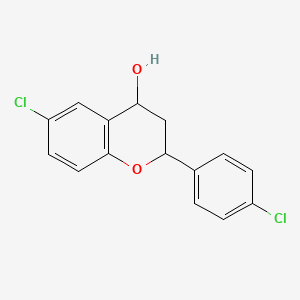
![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)
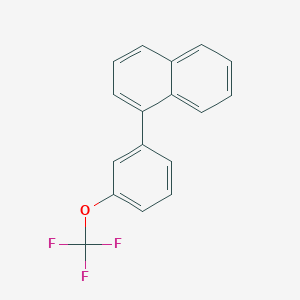
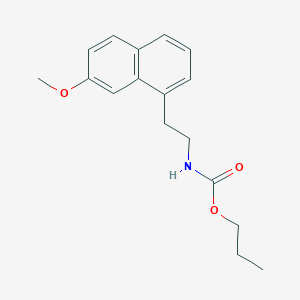
![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)


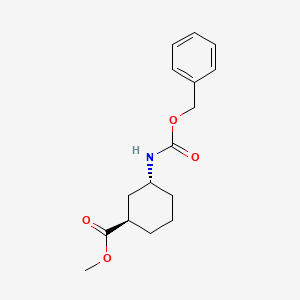



![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)


